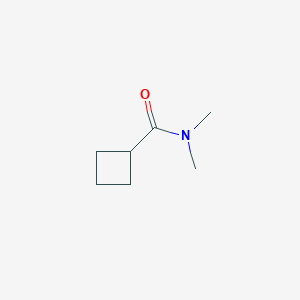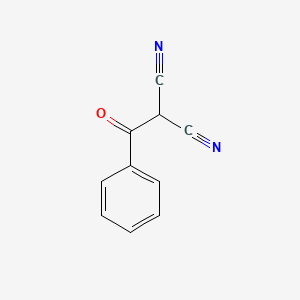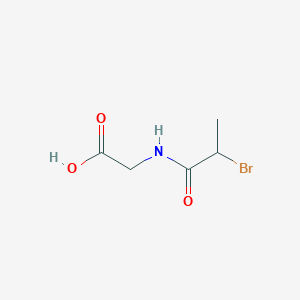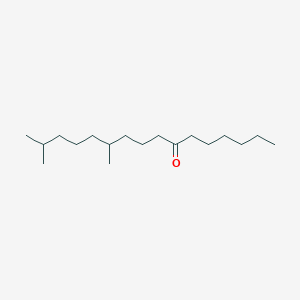
2-氨基-4'-甲氧基苯乙酮
描述
2-Amino-4'-methoxyacetophenone, also known as 2-Amino-4'-methoxy-α-methylbenzeneacetophenone, is an organic compound with a molecular formula of C10H11NO2. It is a colorless crystalline solid that is soluble in organic solvents. 2-Amino-4'-methoxyacetophenone is an important intermediate for the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
1. 光谱分析和结构-活性关系研究
2-氨基-4'-甲氧基苯乙酮已被研究其分子结构和性质。Arjunan等人(2014年)的研究涉及使用密度泛函理论优化类似化合物2-羟基-4-甲氧基苯乙酮的几何结构。该研究提供了关于结构参数、热力学性质和振动频率的见解。它还研究了苯环上取代基的影响,并对振动频率和核磁共振(NMR)化学位移进行了详细分析(Arjunan et al., 2014)。
2. 葡萄酒测试中的分析应用
Horlacher和Schwack(2016年)开发了一种方法,用于在葡萄酒中确定2-氨基苯乙酮,这是与2-氨基-4'-甲氧基苯乙酮密切相关的化合物。他们使用了具有荧光检测的高效薄层色谱法。该方法对于检测葡萄酒中低水平的2-氨基苯乙酮具有高灵敏度和选择性,突显了在质量控制和食品安全方面的潜在应用(Horlacher & Schwack, 2016)。
3. 在合成药物中间体中的应用
Liu Cai-juan(2006年)讨论了与2-氨基-4'-甲氧基苯乙酮相关的二乙烯酮在合成药物中间体中的应用。该研究强调了合成2-(2-氨基噻唑-4-基)-2-甲氧基亚胺乙酸(AMMA)的过程,并强调了这种合成途径的效率和成本效益(Liu Cai-juan, 2006)。
4. 光聚合过程
Guillaneuf等人(2010年)的研究探讨了与2-氨基-4'-甲氧基苯乙酮类似的化合物在互变氧化物介导的光聚合过程中的应用。该研究提供了有关该化合物的光物理和光化学性质以及其在聚合物科学中的潜在应用的见解(Guillaneuf et al., 2010)。
5. 作为植物防御中的植物抗菌素
Kokubun等人(1994年)确定了一种化合物,2′,6′-二羟基-4'-甲氧基苯乙酮,作为在Sanguisorba minor的根部中对真菌接种或紫外光照射产生的植物抗菌素。这展示了类似化合物在植物防御机制中的作用(Kokubun et al., 1994)。
作用机制
Target of Action
It is known to be an organic building block , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
It’s known that similar compounds can react with nucleophiles like nitrogen . This suggests that 2-Amino-4’-methoxyacetophenone might interact with its targets through nucleophilic reactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s worth noting that both primary and secondary metabolites can share common biochemical pathways . As an organic building block, 2-Amino-4’-methoxyacetophenone could potentially influence a variety of biochemical pathways.
Result of Action
It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Amino-4’-methoxyacetophenone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of these compounds through nucleophilic addition reactions. The amino group in 2-Amino-4’-methoxyacetophenone acts as a nucleophile, attacking the carbonyl carbon of aldehydes and ketones to form stable oximes and hydrazones . These interactions are crucial in various biochemical pathways, including those involved in the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
2-Amino-4’-methoxyacetophenone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been observed to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, 2-Amino-4’-methoxyacetophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 2-Amino-4’-methoxyacetophenone involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. For instance, it can form reversible complexes with carbonyl-containing biomolecules, leading to the formation of oximes and hydrazones . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function. The binding interactions of 2-Amino-4’-methoxyacetophenone are primarily driven by its amino and methoxy groups, which facilitate nucleophilic attacks on electrophilic centers in target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4’-methoxyacetophenone can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to extreme temperatures or prolonged storage . Over time, the degradation products of 2-Amino-4’-methoxyacetophenone may influence its biochemical activity, leading to changes in its effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including gene expression and enzyme activity, even after prolonged exposure.
Dosage Effects in Animal Models
The effects of 2-Amino-4’-methoxyacetophenone vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-Amino-4’-methoxyacetophenone can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of 2-Amino-4’-methoxyacetophenone in various applications.
Metabolic Pathways
2-Amino-4’-methoxyacetophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can undergo oxidative and reductive transformations, leading to the formation of different metabolic intermediates . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, 2-Amino-4’-methoxyacetophenone can influence the levels of specific metabolites, thereby affecting the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, 2-Amino-4’-methoxyacetophenone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-Amino-4’-methoxyacetophenone can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can influence its overall biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Amino-4’-methoxyacetophenone is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects The localization of 2-Amino-4’-methoxyacetophenone within these compartments can influence its activity and function, as well as its interactions with other biomolecules
属性
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYAWQABGNEMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328649 | |
| Record name | 2-Amino-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40513-43-7 | |
| Record name | 2-Amino-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
